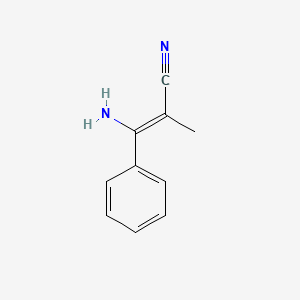

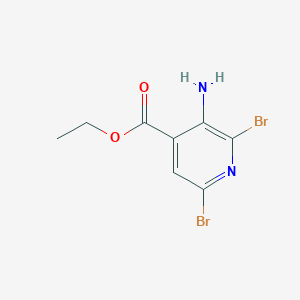

![molecular formula C₁₁H₁₅NO₄ B1145411 2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid CAS No. 1094089-46-9](/img/structure/B1145411.png)

2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid

Overview

Description

2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid is a complex organic molecule that may possess interesting chemical and biological properties due to its unique structural features. The presence of hydroxyphenyl and amino acetic acid moieties suggests potential for bioactivity and chemical reactivity.

Synthesis Analysis

The synthesis of complex molecules like 2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid typically involves multi-step organic reactions, starting from simpler precursors. For similar compounds, synthesis routes might involve the formation of key intermediate structures, followed by functional group transformations such as reduction, hydroxylation, and amination processes. Advanced synthesis techniques may employ catalysts and chiral synthesis methods to achieve the desired stereochemistry (Razzaghi-Asl et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups, including hydroxy groups, an amino group, and a carboxylic acid moiety. These groups significantly influence the compound's reactivity, solubility, and potential interactions with biological targets. Molecular modeling and density functional theory (DFT) calculations can provide insights into the reactivity and stability of these molecules (Qutob et al., 2022).

Chemical Reactions and Properties

Compounds with similar structures undergo various chemical reactions, including oxidation, reduction, and conjugation processes. Their reactivity towards nucleophiles and electrophiles is modulated by the electronic nature of the functional groups present. Studies on similar compounds, such as the degradation pathways of pharmaceuticals, can shed light on potential reactions (Ponder & Richards, 2010).

Scientific Research Applications

Corrosion Inhibition

- A related compound, Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate (2-EHMAP), demonstrates potential as a corrosion inhibitor. It shows efficiency in protecting mild steel in acidic environments, as revealed by studies involving weight loss, polarization curves, and electrochemical impedance spectroscopy. The adsorption of these molecules follows the Langmuir isotherm model, indicating a mixed-type inhibition mechanism (Djenane et al., 2019).

Synthesis and Cyclization Studies

- Research on the synthesis and intramolecular cyclization of compounds similar to the specified chemical structure has been conducted. Such studies often involve the creation of complex molecules for various applications, including pharmaceuticals and material science (Shipilovskikh et al., 2009).

Chiral Auxiliary Applications

- Compounds like 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid have been studied as versatile chiral phosphonic auxiliaries. They find application in chiral derivatizing agents for amines and alcohols. Such research is critical in areas like stereochemistry and pharmaceutical synthesis (Majewska, 2019).

Drug Design and Discovery

- Analogs of paracetamol incorporating similar structural features have been synthesized as potential analgesic and antipyretic agents. This showcases the potential of these compounds in the development of new medications (Reddy et al., 2014).

Anti-inflammatory Activity

- Related compounds like 4-hydroxyphenylacetic acid and its derivatives have been synthesized and evaluated for anti-inflammatory activity. Such research contributes to the development of new anti-inflammatory drugs (Virmani & Hussain, 2014).

properties

IUPAC Name |

2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-12(7-11(15)16)6-10(14)8-3-2-4-9(13)5-8/h2-5,10,13-14H,6-7H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYGSKMMSXCQJE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C1=CC(=CC=C1)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H](C1=CC(=CC=C1)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1094089-46-9 | |

| Record name | Glycine, N-((2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094089469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCINE, N-((2R)-2-HYDROXY-2-(3-HYDROXYPHENYL)ETHYL)-N-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IN8GX3EDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

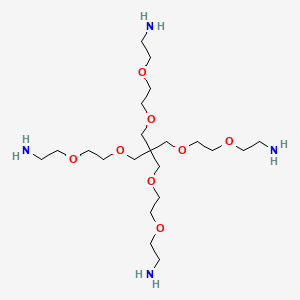

![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)